molecular formula C13H8KNO3S B2659747 Potassium;2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate CAS No. 2171992-19-9

Potassium;2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate

Cat. No. B2659747
M. Wt: 297.37
InChI Key: LUHVNTRYFNHTPG-UHFFFAOYSA-M
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Description

The compound “Potassium;2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate” is a salt with a molecular weight of 297.38 . It has a complex structure that includes a benzofuran ring, a thiazole ring, and a potassium ion .


Synthesis Analysis

The synthesis of benzofuran derivatives involves various methods such as the cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents , the Ru-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols , and the reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones in the presence of cuprous chloride as catalyst .


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring and a thiazole ring . The InChI code for this compound is 1S/C13H9NO3S.K/c15-12(16)6-9-7-18-13(14-9)11-5-8-3-1-2-4-10(8)17-11;/h1-5,7H,6H2,(H,15,16);/q;+1/p-1 .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . They can also be synthesized via Sonogashira cross-coupling reactions under ambient conditions catalyzed by easily prepared Palladium nanoparticles .


Physical And Chemical Properties Analysis

The compound “Potassium;2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate” is a salt with a molecular weight of 297.38 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study detailed the synthesis of benzofuran derivatives, including a process that might be related to the production of Potassium;2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate, demonstrating their antimicrobial activities. The synthesis involved refluxing salicylaldehyde with dry chloroacetone in the presence of potassium carbonate, followed by reactions leading to various benzofuran compounds. These synthesized compounds were characterized and screened for antimicrobial activities, with some exhibiting moderate activity (Kumar & Karvekar, 2010).

Hepatoprotective Properties

Research on the hepatoprotective properties of a potassium compound, similar in structure to the one , revealed its effectiveness in treating hepatitis in chickens. This study showed the compound's ability to improve liver function and hematological profiles in laboratory animals, suggesting potential applications in managing liver diseases (Martyshuk et al., 2022).

Materials Science Applications

In the realm of materials science, the incorporation of potassium-based compounds into battery technologies was investigated. A study highlighted the use of concentrated potassium acetate as a water-in-salt electrolyte, facilitating the reversible operation of potassium-ion batteries. This development indicates the potential of potassium compounds in enhancing energy storage technologies (Leonard et al., 2018).

Ion Pair Recognition and Catalysis

Further research explored the ion pair recognition properties of new rhenium(I) bipyridine crown ether receptors, incorporating potassium compounds. These studies offer insights into the compound's role in catalysis and ion recognition, suggesting applications in chemical synthesis and analysis (Uppadine et al., 2001).

Future Directions

Benzofuran compounds have attracted attention due to their biological activities and potential applications as drugs . They are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, the future research in this area might focus on exploring the therapeutic potential of these compounds for the treatment of various diseases.

properties

IUPAC Name

potassium;2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3S.K/c15-12(16)6-9-7-18-13(14-9)11-5-8-3-1-2-4-10(8)17-11;/h1-5,7H,6H2,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHVNTRYFNHTPG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)CC(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8KNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate

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